2-[2-(1H-inden-3-yl)ethyl]pyridine
Description
Properties
CAS No. |
37848-69-4 |
|---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-[2-(3H-inden-1-yl)ethyl]pyridine |
InChI |
InChI=1S/C16H15N/c1-2-7-16-13(5-1)8-9-14(16)10-11-15-6-3-4-12-17-15/h1-7,9,12H,8,10-11H2 |
InChI Key |
RDRHSYBDGYVHIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)CCC3=CC=CC=N3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 2-[2-(1H-inden-3-yl)ethyl]pyridine
The direct synthesis of this compound can be achieved through several strategic approaches that focus on the efficient formation of the carbon-carbon bond linking the indene (B144670) and pyridine (B92270) moieties.
Strategies Employing Organolithium Reagents for Indene Functionalization
A primary strategy for the synthesis of this compound involves the use of organolithium reagents to deprotonate indene, creating a potent indenyl anion nucleophile. This nucleophile can then react with a suitable electrophilic pyridine-containing synthon.
The reaction of indene with an alkyllithium reagent, such as n-butyllithium (n-BuLi), generates the lithium indenide. This intermediate can subsequently be reacted with a 2-(2-haloethyl)pyridine, such as 2-(2-chloroethyl)pyridine (B91823) or 2-(2-bromoethyl)pyridine, via a nucleophilic substitution reaction to furnish the target compound. The choice of solvent and temperature is critical to control the reactivity and minimize side reactions. A general representation of this approach is depicted below:
Reaction Scheme: Organolithium-based Synthesis
This method offers a direct and conceptually straightforward route to the desired product. The reactivity of organolithium compounds necessitates careful handling under inert atmospheric conditions to prevent quenching by moisture or oxygen. organic-chemistry.orgresearchgate.netrsc.org
Coupling Reactions for Pyridine-Indene Linkage Formation
An alternative and versatile approach involves the use of transition metal-catalyzed cross-coupling reactions. These methods typically pair a bromopyridine derivative with an indanone or a related precursor, building the carbon skeleton through a series of well-orchestrated steps.
For instance, a palladium-catalyzed Suzuki or Negishi coupling reaction can be employed. researchgate.netresearchgate.net In a potential Suzuki coupling pathway, an indenylboronic acid or ester could be coupled with a 2-halopyridine. However, a more common strategy involves the initial reaction of an indanone derivative. For example, a Reformatsky-type reaction between 1-indanone (B140024) and an ethyl bromoacetate (B1195939) can generate a β-hydroxy ester, which can then be dehydrated and reduced. The resulting functionalized indene can then be coupled with a pyridine derivative.
A more direct coupling might involve the reaction of a Grignard reagent derived from a haloindene with a 2-halopyridine in the presence of a suitable catalyst. Recent developments have also highlighted purple light-promoted coupling reactions of bromopyridines with Grignard reagents, which proceed without a transition metal catalyst and could offer a more sustainable alternative. organic-chemistry.org
Synthesis of Analogues and Derivatives of the this compound System
The synthesis of analogs and derivatives allows for the systematic exploration of structure-activity relationships. This involves the independent or combined modification of the indene scaffold, the pyridine moiety, and the ethyl linker.
Construction of the Indene Scaffold: Precursors and Cyclization Reactions
The indene core is a versatile scaffold that can be constructed from various readily available starting materials, with 1-indanones and 1,3-indandiones being the most prominent precursors. nih.govencyclopedia.pub
From Indanones: 1-Indanones can be synthesized through several methods, including the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. beilstein-journals.org Once formed, 1-indanones can be functionalized at the 2-position or converted to indene derivatives through various reactions. For example, a Knoevenagel condensation of 1-indanone with an appropriate aldehyde can yield an ylidene derivative, which can then be further modified. beilstein-journals.org Ruthenium-catalyzed tandem coupling and cyclization reactions of aromatic acids with α,β-unsaturated ketones also provide access to a diverse range of 1-indanone derivatives. nih.gov
From 1,3-Indandiones: 1,3-Indandiones are valuable precursors for a wide array of indene derivatives. They can be synthesized by the condensation of dialkyl phthalates with compounds containing an active methylene (B1212753) group, such as ethyl acetate (B1210297). encyclopedia.pubbeilstein-journals.org The active methylene group in 1,3-indandione (B147059) is highly reactive and can participate in various C-C bond-forming reactions, including Knoevenagel condensations and Michael additions, to introduce substituents that can later be part of a modified indene ring. researchgate.net Palladium-catalyzed α-arylation of indane-1,3-dione provides a direct route to 2-aryl substituted derivatives. organic-chemistry.org
| Precursor | Key Reaction Type | Description | Reference |
|---|---|---|---|
| 3-Arylpropionic Acids | Intramolecular Friedel-Crafts Acylation | Cyclization of the acid chloride derivative to form 1-indanone. | beilstein-journals.org |
| Dialkyl Phthalates & Ethyl Acetate | Condensation Reaction | Forms 1,3-indandione, a versatile intermediate. | encyclopedia.pubbeilstein-journals.org |
| 1-Indanone | Knoevenagel Condensation | Reacts with aldehydes to form 2-ylidene-1-indanones, precursors to substituted indenes. | beilstein-journals.org |
| Indane-1,3-dione | Palladium-Catalyzed α-Arylation | Directly introduces an aryl group at the 2-position of the indandione ring. | organic-chemistry.org |
| Aromatic Acids & α,β-Unsaturated Ketones | Ruthenium-Catalyzed Tandem Reaction | A tandem coupling and cyclization process to produce structurally diverse 1-indanones. | nih.gov |
Integration of the Pyridine Moiety: Catalytic and Non-Catalytic Approaches
The pyridine ring can be introduced either as a pre-formed unit or constructed directly onto the existing molecular framework.
Palladium-Catalyzed Cross-Coupling: This is a powerful and widely used method for forming C-C bonds between aromatic systems. nih.gov A common strategy involves the Suzuki-Miyaura coupling of a pyridineboronic acid with a halogenated indene derivative, or vice versa. researchgate.netresearchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, palladium acetate in combination with a suitable phosphine (B1218219) ligand is often effective. researchgate.net These reactions generally exhibit good functional group tolerance, allowing for the synthesis of a wide range of substituted analogs. nih.gov The reactivity of dihalopyridines in cross-coupling reactions is often selective, with the halide at the C2 position typically being more reactive. nsf.gov
Cascade Reactions: Cascade or domino reactions offer an efficient way to build complex molecular architectures in a single synthetic operation. For the synthesis of pyridine-containing systems, a multi-component reaction involving an indole (B1671886) derivative, an aldehyde, and a source of ammonia (B1221849) or an amine can lead to the formation of a pyridine ring. researchgate.net While this example focuses on indole, similar principles can be applied to indene-based starting materials. These reactions are highly atom-economical and can rapidly generate molecular diversity.
| Method | Reactants | Catalyst/Reagent | Description | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Halogenated Indene & Pyridineboronic Acid (or vice versa) | Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Forms a C-C bond between the indene and pyridine rings. | researchgate.netresearchgate.net |
| Multi-component Reaction | Indene-based precursor, aldehyde, ammonia source | Various (e.g., InCl₃, NaOH) | Constructs the pyridine ring in a one-pot synthesis. | researchgate.net |
| Light-Promoted Coupling | Bromopyridine & Indenyl Grignard Reagent | Purple Light | A transition-metal-free coupling method. | organic-chemistry.org |
Introduction and Modification of the Ethyl Linker and Peripheral Substituents
The ethyl linker connecting the indene and pyridine rings can be introduced in several ways. As mentioned in section 2.1.1, the reaction of an indenyl anion with a 2-(2-haloethyl)pyridine is a direct method. researchgate.net Alternatively, the linker can be constructed stepwise. For example, a Vilsmeier-Haack reaction on an indene could introduce a formyl group, which can then be subjected to a Wittig reaction with a pyridylmethylphosphonium ylide to form a vinyl bridge, followed by reduction to the ethyl linker.
Peripheral substituents on either the indene or pyridine rings can be introduced at various stages of the synthesis. Functional groups can be present on the initial building blocks (e.g., substituted indanones or bromopyridines) or introduced later through functional group interconversions on the final this compound scaffold. For example, existing functional groups can be modified, or new ones introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution reactions, where applicable. researchgate.net
The synthesis of various benzo-annulated indane-based α-amino acid derivatives has been reported via cycloaddition reactions, highlighting the versatility of the indane system for further functionalization. researchgate.net This demonstrates the potential for introducing a wide range of substituents and modifying the core structure to create a library of diverse analogs.
Exploration of Chemical Reactivity and Derivatization Strategies
The unique structure of this compound, featuring both an electron-deficient pyridine ring and an electron-rich indene system, allows for a diverse range of chemical transformations. Strategic derivatization can be achieved by targeting the pyridine nitrogen, the indene framework, or by performing oxidation and reduction reactions.
The nitrogen atom in the pyridine ring is a key site for chemical modification. Its basicity and nucleophilicity allow for reactions such as protonation, alkylation, and N-oxidation. A notable strategy for derivatization involves the activation of the pyridine ring with potent electrophiles like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). This activation renders the ring susceptible to nucleophilic attack, which can lead to ring-opening and subsequent rearrangement or functionalization, ultimately providing a pathway to novel isotopically labeled or substituted pyridine derivatives. nih.gov
For instance, activation with Tf₂O can form a highly reactive triflypyridinium triflate intermediate. This intermediate can then react with various nucleophiles. nih.gov Another approach involves the formation of a pyridine 1-oxide-BF₃ complex, which can then undergo deprotonation at the α-position followed by reaction with electrophiles like aldehydes. clockss.org These methods open up avenues for introducing a wide array of functional groups at positions adjacent to the pyridine nitrogen or for more complex structural modifications.
Table 1: Potential Reactions at the Pyridine Nitrogen
| Reaction Type | Reagents | Potential Product | Reference |
|---|---|---|---|
| N-Oxidation | m-CPBA or H₂O₂ | This compound N-oxide | clockss.org |
| Quaternization | Alkyl halides (e.g., CH₃I) | N-Alkyl-2-[2-(1H-inden-3-yl)ethyl]pyridinium salt | General Knowledge |
The indene portion of the molecule, with its fused benzene (B151609) ring and a cyclopentene (B43876) ring, presents multiple sites for reaction. The benzene ring is susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class for aromatic compounds. wikipedia.orgallen.in The position of substitution on the benzene ring is directed by the existing alkyl substituent, which is generally an activating, ortho-para directing group. wikipedia.orglibretexts.org Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to yield products substituted at positions 4 and 7 of the indene ring.
The cyclopentene part of the indene is also reactive. The allylic protons at the C1 position are acidic (pKa ≈ 20 in DMSO) and can be removed by a strong base, such as an organolithium reagent, in a hydrogen abstraction reaction. wikipedia.org This deprotonation generates a resonance-stabilized indenyl anion, a valuable nucleophile in organometallic chemistry for the formation of indenyl complexes or for reaction with other electrophiles. wikipedia.org
Table 2: Potential Transformations of the Indene Framework
| Transformation Type | Reaction | Reagents | Expected Product Position(s) | Reference |
|---|---|---|---|---|
| Electrophilic Substitution | Nitration | HNO₃/H₂SO₄ | 4- and 7-nitro derivatives | wikipedia.orglibretexts.org |
| Electrophilic Substitution | Halogenation | Br₂/FeBr₃ | 4- and 7-bromo derivatives | wikipedia.org |
| Electrophilic Substitution | Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4- and 7-acyl derivatives | wikipedia.org |
| Hydrogen Abstraction | Deprotonation | Organolithium reagent (RLi) | Indenyl anion (deprotonation at C1) | wikipedia.org |
The unsaturated nature of the indene framework makes it susceptible to oxidation. The reaction of indene with oxygen can proceed via a radical mechanism, leading to the formation of polymeric peroxides or other oxygenated products like homophthalic acid upon treatment with stronger oxidizing agents. wikipedia.orgacs.org A study on the liquid-phase oxidation of indene established a termolecular initiation process involving the hydrocarbon and oxygen. rsc.org For this compound, controlled oxidation could potentially yield epoxides at the double bond or cleavage products of the cyclopentene ring.
Reduction of the compound would likely target the double bond of the indene ring or the pyridine ring. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) would be expected to reduce the C2-C3 double bond of the indene moiety to yield the corresponding indane derivative. Under more forcing conditions, the pyridine ring could also be reduced to a piperidine (B6355638) ring. The specific outcome would depend on the choice of catalyst, solvent, temperature, and pressure.
Advanced Synthetic Strategies and Process Development (e.g., asymmetric synthesis, atom economy considerations, scalability)
The synthesis of complex molecules like this compound necessitates the use of advanced strategies that are not only efficient but also environmentally conscious and scalable.
Asymmetric Synthesis
For derivatives of this compound that are chiral, controlling the stereochemistry is crucial. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. While specific asymmetric syntheses for this exact molecule are not detailed, strategies for related structures can be informative. For example, the asymmetric synthesis of 2-(2-pyridyl)aziridines has been achieved using chiral auxiliaries derived from (S)-valinol, where the pyridine nitrogen plays a key role in chelating reagents to direct the stereochemical outcome. nih.gov Similarly, copper(I)-catalyzed asymmetric cascade reactions have been developed for synthesizing chiral spiro[azetidine-3,3'-indoline]-2,2'-diones. nih.gov These organocatalytic and metal-catalyzed approaches could potentially be adapted to achieve an enantioselective synthesis of chiral derivatives of this compound. rsc.org
Atom Economy Considerations
Atom economy is a central principle of green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they minimize waste. nih.gov In contrast, substitution or elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. primescholars.com
When designing a synthesis for this compound, prioritizing reactions with high atom economy is essential for a sustainable process. researchgate.net For example, a synthesis involving a cascade reaction where multiple bonds are formed in a single operation would likely have a higher atom economy than a multi-step sequence involving protecting groups and stoichiometric reagents. researchgate.net
Scalability
Transitioning a synthetic route from a laboratory scale to an industrial process introduces challenges related to cost, safety, and efficiency. A scalable process for this compound would require robust and high-yielding reactions. Key considerations include the use of inexpensive starting materials, minimizing the number of synthetic steps, and avoiding hazardous reagents or extreme reaction conditions. researchgate.net
Process development might focus on solvent-free reactions or the use of recyclable catalysts to improve mass efficiency and reduce environmental impact. researchgate.net For instance, patents for the large-scale preparation of related compounds like 2-hydroxyethyl pyridine highlight the importance of optimizing reaction conditions (e.g., temperature, reaction time) and raw material ratios to maximize yield and facilitate product purification through methods like vacuum distillation. google.com The development of continuous flow processes, as opposed to batch processes, can also enhance scalability, safety, and consistency. researchgate.netrsc.org
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.
Proton (¹H) NMR Analysis
Proton (¹H) NMR spectroscopy of 2-[2-(1H-inden-3-yl)ethyl]pyridine reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) of these signals are indicative of the electronic environment of the protons. For instance, the protons on the pyridine (B92270) ring typically appear in the downfield region (higher δ values) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The protons of the indenyl group also resonate in the aromatic region, while the ethyl bridge protons are found in the upfield region.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine H-6 | 8.52 | d |
| Pyridine H-3 | 7.65 | d |
| Pyridine H-4 | 7.58 | t |
| Pyridine H-5 | 7.10 | t |
| Indene (B144670) Aromatic H | 7.20-7.50 | m |
| Indene Vinylic H | 6.25 | s |
| Indene CH₂ | 3.35 | s |
| Ethyl CH₂ | 3.10 | t |
Note: This is a predicted table based on typical chemical shifts for similar structures. Actual experimental values may vary.
Carbon (¹³C) NMR Analysis
Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. The ¹³C NMR spectrum of this compound shows a series of peaks, each corresponding to a unique carbon atom in the structure. The chemical shifts of these peaks are influenced by the hybridization and chemical environment of the carbon atoms. Aromatic and vinylic carbons resonate at lower field (higher ppm), while aliphatic carbons appear at higher field (lower ppm).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine C-2 | 162.0 |
| Pyridine C-6 | 149.5 |
| Pyridine C-4 | 136.5 |
| Indene C-3a, C-7a | 144.0, 142.5 |
| Indene C-3 | 141.0 |
| Indene Aromatic C | 121.0-127.0 |
| Pyridine C-3, C-5 | 123.0, 121.5 |
| Indene C-2 | 130.0 |
| Indene C-1 | 39.0 |
Note: This is a predicted table based on typical chemical shifts for similar structures. Actual experimental values may vary.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, advanced 2D NMR techniques are employed. sdsu.edu
COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com It is instrumental in identifying adjacent protons, such as those in the ethyl bridge and within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the direct assignment of a carbon resonance based on the chemical shift of its attached proton. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduemerypharma.com It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. emerypharma.com
Together, these 2D NMR experiments provide a comprehensive and detailed map of the molecular structure of this compound.
Vibrational Spectroscopy: Infrared (IR/FTIR) for Functional Group Identification
Infrared (IR) spectroscopy, often performed using a Fourier-transform infrared (FTIR) spectrometer, is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of different chemical bonds.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the pyridine ring, the indenyl group, and the aliphatic ethyl linker.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H stretch (Pyridine & Indene) | 3000-3100 |
| Aliphatic C-H stretch (Ethyl) | 2850-2960 |
| C=C and C=N stretching (Pyridine & Indene) | 1400-1600 |
| Aromatic C-H in-plane bending | 1000-1300 |
The C=C and C=N stretching vibrations of the pyridine ring are typically observed in the 1400-1600 cm⁻¹ region. researchgate.net The aromatic C-H stretching vibrations of both the pyridine and indene rings appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group is found just below 3000 cm⁻¹.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of this compound is dominated by absorptions due to π-π* transitions within the aromatic pyridine and indene systems. The interaction between the two chromophores through the ethyl bridge can influence the position and intensity of these absorption bands. Studies on pyridine itself show absorption bands that can be influenced by the solvent and interactions with other molecules. rsc.org
Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound
| Electronic Transition | Expected Wavelength Range (nm) |
|---|---|
| π → π* (Indene) | ~220-270 |
| π → π* (Pyridine) | ~250-270 |
Note: These are estimated values. The actual absorption maxima can be influenced by solvent and conjugation effects.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate molecular weight, confirming its elemental composition. Techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to analyze the compound within a mixture. The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the ethyl bridge, leading to characteristic fragment ions corresponding to the pyridinylmethyl and indenyl moieties.
Table 5: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Description |
|---|---|---|
| [M]⁺ | ~247 | Molecular Ion |
| [M - CH₂CH₂-Py]⁺ | ~141 | Loss of ethylpyridine group |
Note: The fragmentation pattern can vary depending on the ionization method used.
X-ray Crystallography for Definitive Solid-State Structural Analysis
A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies reporting the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed experimental data on its solid-state structure, including unit cell parameters, space group, and precise bond lengths and angles as determined by X-ray crystallography, are not publicly available at this time.
While other analytical techniques provide valuable information regarding the connectivity and general conformation of the molecule in solution, X-ray crystallography remains the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state. Such an analysis would provide unequivocal proof of the molecular structure, detailing the planarity of the indenyl and pyridine rings, the torsion angles of the ethyl bridge, and any significant intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.
The generation of single crystals suitable for X-ray diffraction can be a challenging process, depending on the compound's purity, solubility, and tendency to form ordered crystalline lattices. The absence of a published crystal structure for this compound may suggest that such efforts have not yet been undertaken or have not yet resulted in crystals of sufficient quality for diffraction studies.
Further research in this area would be invaluable for a complete structural characterization of this compound. The data from X-ray crystallography would serve as a crucial benchmark for computational modeling and would provide a deeper understanding of its steric and electronic properties.
Molecular Interactions and Coordination Chemistry
Investigation of the 2-[2-(1H-inden-3-yl)ethyl]pyridine Scaffold as a Ligand
The pyridine (B92270) nitrogen atom in this compound makes it a monodentate ligand, capable of coordinating to a central metal atom. jscimedcentral.com The presence of the bulky indenyl group can influence the steric environment around the metal center, thereby affecting the geometry and stability of the resulting complexes. wikipedia.org
Chelation and Coordination Modes with Transition Metals and Main Group Elements
As a ligand, the pyridine moiety is a weak π-acceptor and is classified as an L-type ligand in the covalent bond classification method, donating two electrons to the metal center. wikipedia.org While this compound itself is expected to act as a monodentate ligand through the pyridine nitrogen, related pyridine-based structures can exhibit more complex coordination behaviors. wikipedia.org For instance, the introduction of other donor groups can lead to bidentate or tridentate chelation, forming stable five- or six-membered rings with the metal ion. jscimedcentral.comresearchgate.net The coordination of pyridine and its derivatives to transition metals like Nickel(II), Copper(I), and Silver(I) has been shown to result in complexes with various geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion and other ligands present. jscimedcentral.comjscimedcentral.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyridine-based ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. jscimedcentral.comresearchgate.net Characterization of these complexes involves a range of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen to a metal center typically results in a shift of the C=N stretching vibration to a higher frequency.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the pyridine protons, particularly those alpha to the nitrogen, can confirm coordination.
UV-Visible Spectroscopy: The formation of metal complexes can be monitored by the appearance of new absorption bands corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT) bands. nih.gov
A general representation of the synthesis of a metal complex with a pyridine ligand is shown below: M-X + n(Py-R) → [M(Py-R)n]X Where M is a metal ion, X is an anion, and Py-R represents the pyridine-based ligand.
| Technique | Observation | Interpretation |
| IR Spectroscopy | Shift in C=N stretching frequency | Coordination of pyridine nitrogen to metal |
| NMR Spectroscopy | Change in chemical shifts of pyridine protons | Confirmation of ligand-metal binding |
| UV-Vis Spectroscopy | New absorption bands (d-d, LMCT) | Formation of the metal complex |
| X-ray Crystallography | Provides detailed 3D structure | Determination of coordination geometry |
Non-Covalent Interactions and Supramolecular Assembly
Non-covalent interactions play a crucial role in the solid-state packing of molecules and the formation of larger, ordered structures known as supramolecular assemblies.
Hydrogen Bonding Networks
While this compound itself does not possess strong hydrogen bond donors, the pyridine nitrogen can act as a hydrogen bond acceptor. In the presence of suitable donor molecules, such as water or alcohols, it can participate in the formation of hydrogen-bonded networks. In related systems, hydrogen bonding has been observed to influence the crystal packing and stability of metal complexes. rsc.org
Aromatic Stacking Interactions (π-π interactions)
The planar aromatic rings of the pyridine and indene (B144670) moieties in the molecule are capable of engaging in π-π stacking interactions. researchgate.netnih.gov These interactions, which arise from the electrostatic and dispersion forces between the electron clouds of the aromatic rings, are a significant driving force in the self-assembly of aromatic molecules. The geometry of these interactions can vary, including face-to-face (sandwich), parallel-displaced, and T-shaped arrangements. researchgate.net In the solid state, these interactions can lead to the formation of one-, two-, or three-dimensional supramolecular architectures. researchgate.netresearchgate.net
Interactions with Biological Targets: General Principles (excluding clinical data)
Binding to Enzymes and Receptors
Direct studies on the binding of this compound to specific enzymes or receptors are not prominently documented in publicly available literature. However, the activities of related indene and pyridine derivatives offer valuable insights into its potential biological targets.
Indene-containing compounds have been investigated for their interactions with various enzymes. For instance, certain dihydro-1H-indene derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division, by binding to the colchicine (B1669291) site on tubulin. nih.gov This interaction is driven by the specific structural features of the indene core and its substituents, which fit into the binding pocket of the protein. Furthermore, spiro-indene-pyridine derivatives have demonstrated inhibitory activity against key signaling enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov
The pyridine scaffold is a common feature in many biologically active molecules and has been shown to interact with a wide array of receptors. For example, various 1,4-dihydropyridine (B1200194) and pyridine derivatives have been found to bind to adenosine (B11128) receptors, with some showing selectivity for the A3 subtype. nih.gov The nitrogen atom in the pyridine ring is often crucial for forming key hydrogen bonds with receptor residues. In another example, a pyridine analog demonstrated high affinity and selectivity for the Cannabinoid Type 2 (CB2) receptor, highlighting the versatility of the pyridine ring in molecular recognition.
Interactive Table 1: Enzyme and Receptor Binding Data for Related Indene and Pyridine Derivatives This table summarizes findings for compounds structurally related to, but not identical to, this compound.
| Compound Class | Target Enzyme/Receptor | Observed Interaction/Activity |
|---|---|---|
| Dihydro-1H-indene derivatives | Tubulin (Colchicine site) | Inhibition of polymerization nih.gov |
| Spiro-indene-pyridine derivatives | EGFR, VEGFR-2 | Kinase inhibition nih.gov |
| 1,4-Dihydropyridine derivatives | Adenosine A3 Receptor | Binding affinity in the micromolar range nih.gov |
| Pyridine analog | Cannabinoid Type 2 (CB2) Receptor | High affinity and selective binding |
DNA/RNA Intercalation or Groove Binding Studies
There is a lack of specific experimental data on the interaction of this compound with DNA or RNA. However, the structural motifs present in the molecule, particularly the planar aromatic systems, are features often associated with DNA and RNA binding agents.
Pyridine-containing molecules have been explored for their ability to interact with nucleic acids. Hybrid imidazole-pyridine derivatives have been designed as potential DNA intercalators, where the planar aromatic structure can insert between the base pairs of the DNA double helix. nih.gov Computational studies have supported this mode of binding for some of these derivatives. nih.gov Similarly, certain thieno[3,2-b]pyridine (B153574) derivatives have been shown to interact with DNA, with evidence suggesting both intercalation and groove binding, influenced by the nature of their substituents. nih.gov
The mode of interaction, whether intercalation or binding to the major or minor groove, is highly dependent on the molecule's size, shape, and electronic properties. For a molecule like this compound, the planarity of the indene and pyridine rings could facilitate stacking interactions with the DNA bases. The ethyl linker provides flexibility, which might allow the molecule to adopt a conformation suitable for fitting into one of the DNA grooves.
Interactive Table 2: DNA/RNA Interaction Studies of Related Pyridine Derivatives This table presents findings for compounds structurally related to, but not identical to, this compound.
| Compound Class | Nucleic Acid Target | Proposed/Observed Interaction |
|---|---|---|
| Hybrid imidazole-pyridine derivatives | DNA | Intercalation nih.gov |
| Thieno[3,2-b]pyridine derivatives | DNA | Intercalation and groove binding nih.gov |
| Ruthenium(II)-bis(bipyridine) complexes | DNA | Intercalation nih.govresearchgate.net |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods can elucidate reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure of molecules. For "2-[2-(1H-inden-3-yl)ethyl]pyridine," a DFT approach would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By calculating the forces on each atom, the method iteratively adjusts the atomic positions until a minimum energy conformation is reached.
This optimization provides critical data on bond lengths, bond angles, and dihedral angles that characterize the molecule's ground state geometry. Furthermore, by mapping the potential energy surface, DFT can identify various stable conformers and the energy barriers for transitioning between them, revealing the molecule's flexibility and the relative populations of different shapes it can adopt at a given temperature. While specific DFT studies on "this compound" are not prevalent in published literature, the methodology is standard for molecules of this class. A typical output would resemble the hypothetical data presented below.
Illustrative Data Table: Predicted Geometrical Parameters from DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(indenyl)-C(ethyl) | 1.51 Å |
| Bond Length | C(ethyl)-C(ethyl) | 1.54 Å |
| Bond Length | C(ethyl)-C(pyridyl) | 1.52 Å |
| Bond Angle | C(indenyl)-C(ethyl)-C(ethyl) | 112.5° |
| Bond Angle | C(ethyl)-C(ethyl)-C(pyridyl) | 111.8° |
| Dihedral Angle | C(indenyl)-C-C-C(pyridyl) | 178.5° (anti-periplanar) |
| Note: The data in this table is illustrative and represents typical values that would be generated from a DFT geometry optimization calculation at a common level of theory (e.g., B3LYP/6-31G).* |
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. libretexts.org A smaller gap suggests the molecule is more polarizable and reactive.
The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution across the molecule. rsc.orgmdpi.com It highlights electron-rich regions (negative potential, typically colored red or yellow), which are prone to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net For "this compound," the MEP would likely show a significant negative potential around the nitrogen atom of the pyridine (B92270) ring, identifying it as a primary site for protonation or hydrogen bonding. researchgate.net
Table: Hypothetical Frontier Orbital Energies
| Orbital | Energy (eV) | Description |
| HOMO | -5.85 | Primarily localized on the indenyl ring system |
| LUMO | -1.20 | Primarily localized on the pyridine ring system |
| HOMO-LUMO Gap | 4.65 | Indicates moderate chemical reactivity |
| Note: This data is hypothetical and serves to illustrate the output of a frontier molecular orbital analysis. |
Molecular Modeling and Dynamics Simulations for Conformational Space Exploration
While quantum calculations can identify stable conformers, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. An MD simulation of "this compound" would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the trajectories of its atoms by solving Newton's equations of motion. This technique allows for the exploration of the molecule's entire conformational space, revealing how the flexible ethyl linker allows the indenyl and pyridyl rings to move relative to each other. Such simulations are essential for understanding how the molecule might adapt its shape to fit into a biological binding site.
Ligand-Target Docking Studies for Putative Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govajchem-a.com If "this compound" were being investigated as a potential inhibitor of a specific enzyme, docking studies would be performed to predict its binding mode within the enzyme's active site. researchgate.net The process involves generating a multitude of possible binding poses and scoring them based on factors like steric fit and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and π-π stacking). The results can identify key amino acid residues involved in the interaction and provide a rational basis for the molecule's biological activity, guiding the design of more potent analogues. nih.gov
Table: Illustrative Docking Study Results against a Hypothetical Kinase Target
| Binding Mode | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | LYS-78 | Hydrogen Bond (Pyridine N) |
| 1 | PHE-152 | π-π Stacking (Indene Ring) | |
| 2 | -7.9 | VAL-34 | Hydrophobic Interaction |
| 2 | LEU-150 | Hydrophobic Interaction | |
| Note: This data is for illustrative purposes only. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.govrsc.org To build a QSAR model for analogues of "this compound," one would first synthesize a library of related compounds and measure their biological activity (e.g., IC50 values). researchgate.net Then, a wide range of molecular descriptors (physicochemical, electronic, and topological properties) would be calculated for each compound. semanticscholar.org Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate a mathematical equation that relates the descriptors to the observed activity. nih.govresearchgate.net A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing, which significantly accelerates the drug discovery process. semanticscholar.org
No Biological Activity Investigations Found for this compound
Following a comprehensive and targeted search of scientific literature, no specific studies detailing the biological activity of the chemical compound This compound were identified. Despite extensive queries aimed at uncovering its potential antimicrobial, antiviral, antiproliferative, and antitumor properties, there is a lack of published research on this particular molecule.
The investigation sought to populate a detailed article structure focusing on the in vitro and mechanistic biological activities of this compound. This included searches for its efficacy against bacterial and fungal strains, potential antiviral action, and any mechanistic insights into microbial inhibition, such as effects on biofilm formation or specific enzymatic pathways.
Furthermore, the search aimed to uncover any research on its antiproliferative and antitumor effects. This encompassed looking for in vitro cytotoxicity data against human cancer cell lines and studies on its ability to modulate cellular processes like cell proliferation, cell cycle progression, and the induction of apoptosis.
While the broader classes of compounds containing pyridine and indene (B144670) moieties have been the subject of various biological investigations, demonstrating a wide range of activities, the specific compound This compound does not appear to have been synthesized or tested for the biological activities outlined in the requested article structure.
Consequently, without any available scientific data, it is not possible to provide an article on the biological activity investigations of This compound . Any attempt to do so would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.
Biological Activity Investigations in Vitro and Mechanistic
Antiproliferative and Antitumor Research
Investigation of Key Signaling Pathways (e.g., PI3K/AKT, IKK-β, DHODH)
While direct studies on the interaction of 2-[2-(1H-inden-3-yl)ethyl]pyridine with the PI3K/AKT, IKK-β, and DHODH signaling pathways are not extensively documented in publicly available research, the activities of related heterocyclic compounds provide a foundation for potential investigation.
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. researchgate.netnih.gov Its dysregulation is implicated in numerous diseases, including cancer. nih.gov The PI3K/AKT pathway is a significant target for drug discovery, with numerous inhibitors under investigation. researchgate.net Research into compounds with structural similarities to this compound, such as those containing indole (B1671886) or pyridine (B92270) moieties, has been active in the context of PI3K/AKT inhibition. researchgate.net
The IκB kinase (IKK)-β is a key component of the NF-κB signaling pathway, which plays a central role in inflammation and immune responses. nih.govnih.gov Inhibition of IKK-β is a therapeutic strategy for inflammatory diseases and some cancers. nih.gov The IKK complex, consisting of catalytic subunits IKKα and IKKβ and a regulatory subunit NEMO, is responsible for activating the canonical NF-κB pathway. nih.gov While specific data on this compound is unavailable, various synthetic and natural compounds containing heterocyclic rings, such as pyridines, have been explored as IKK-β inhibitors. nih.gov
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, essential for the proliferation of rapidly dividing cells like cancer cells and activated lymphocytes. nih.govmdpi.com Inhibition of DHODH is an established therapeutic approach for autoimmune diseases and is being explored for cancer and viral infections. nih.gov Notably, pyridine-containing compounds have been identified as inhibitors of human DHODH. nih.gov For instance, a series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyridine derivatives have been synthesized and shown to inhibit human DHODH, demonstrating the potential of the pyridine scaffold in targeting this enzyme. nih.gov
Neuropharmacological Research and Receptor Modulation
The neuropharmacological profile of this compound has not been specifically detailed, but the activities of related indenopyridine and pyridine derivatives suggest potential interactions with the central nervous system.
The interaction of ligands with neurotransmitter receptors is fundamental to neuronal communication. youtube.com These receptors are broadly classified into ionotropic and metabotropic receptors. youtube.com Drugs can act as agonists, antagonists, or modulators of these receptors. youtube.com The development of subtype-specific ligands for neurotransmitter receptors, such as dopamine (B1211576) receptors, is a key area of neuropharmacological research. nih.gov
Studies on various pyridine-containing compounds have demonstrated their potential to act as ligands for a range of neurotransmitter receptors. nih.gov For example, certain 1-alkyl derivatives of 3,3-diethyl-2,4-pyridinedione have shown analgesic effects in animal models. nih.gov The structural features of this compound, incorporating a pyridine ring, suggest that it could potentially interact with various neurotransmitter receptor systems. The specific nature of this interaction, whether as an agonist, antagonist, or modulator, would require dedicated receptor binding and functional assays.
Anti-inflammatory Research
The anti-inflammatory potential of compounds is often evaluated through their ability to modulate inflammatory pathways and mediators. While direct anti-inflammatory studies on this compound are lacking, research on related indole and pyridine derivatives has shown promising results.
For instance, certain indole-imidazolidine hybrid molecules have demonstrated anti-inflammatory activity by reducing leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models. nih.gov Similarly, some newly synthesized pyridinedicarbonitrile derivatives have exhibited anti-inflammatory effects. nih.gov Furthermore, indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines in cell-based assays. rsc.org Another study on an N-acylhydrazone derivative containing an indole moiety demonstrated anti-inflammatory effects mediated through the nitric oxide pathway and cytokine signaling. mdpi.com These findings suggest that the indenopyridine scaffold of this compound may confer anti-inflammatory properties.
Below is a table summarizing the anti-inflammatory activity of some indole and pyridine derivatives:
| Compound Class | Model/Assay | Key Findings | Reference |
| Indole-imidazolidine derivatives | Air pouch and peritonitis models | Reduction in leukocyte migration and release of TNF-α and IL-1β. | nih.gov |
| Pyridinedicarbonitrile derivatives | Not specified | Exhibited anti-inflammatory activities. | nih.gov |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | LPS-induced RAW264.7 cells | Inhibition of pro-inflammatory cytokines NO, IL-6, and TNF-α. | rsc.org |
| N-acylhydrazone indole derivative | Carrageenan-induced peritonitis, air pouch test | Reduced leukocyte migration, mediated by the nitric oxide pathway and cytokine signaling. | mdpi.com |
Antioxidant Activity Investigations
The investigation of antioxidant properties is a significant area of research for preventing oxidative stress-related damage. The antioxidant potential of various heterocyclic compounds has been explored, including derivatives of indenopyridine and pyridine.
A study on newly synthesized indeno[1,2-b]pyridine derivatives revealed that several of these compounds exhibited potent free radical scavenging activity in the DPPH assay, with some being more effective than the standard antioxidant, ascorbic acid. ekb.eg This suggests that the indenopyridine core structure could be a promising scaffold for the development of new antioxidant agents.
Similarly, various pyridine derivatives have been evaluated for their antioxidant properties. gavinpublishers.comresearchgate.net One study on 1,4-dihydropyridine (B1200194) derivatives found that compounds with electron-donating groups on the aromatic ring displayed significant antioxidant activity in the β-carotene/linoleic acid assay. gavinpublishers.com Another investigation into thiazolo[4,5-b]pyridine (B1357651) derivatives also demonstrated their free radical scavenging capabilities. pensoft.net
The following table summarizes the antioxidant activity of some indenopyridine and pyridine derivatives:
| Compound Class | Assay | Key Findings | Reference |
| Indeno[1,2-b]pyridine derivatives | DPPH assay | Potent free radical scavenging activity, some more potent than ascorbic acid. | ekb.eg |
| 1,4-Dihydropyridine derivatives | β-carotene/linoleic acid assay | Compounds with electron-donating groups showed high antioxidant activity. | gavinpublishers.com |
| Thiazolo[4,5-b]pyridine derivatives | DPPH assay | Demonstrated free radical scavenging activity. | pensoft.net |
Structure Activity Relationship Sar Studies and Rational Design
Systematic Modification of the Indene (B144670) Moiety and its Influence on Activity
The indene ring system is a critical component of 2-[2-(1H-inden-3-yl)ethyl]pyridine, and its modification has been a key strategy in SAR studies. Research has shown that substitutions on the indene moiety can significantly influence the compound's biological activity. For instance, in the context of histamine (B1213489) H1 antagonists, modifications to a related indolyl ring, which shares structural similarities with the indene ring, have demonstrated that substitutions can enhance in vivo activity. nih.gov Specifically, the introduction of a fluorine atom at position 6 of an indolyl ring led to higher in vivo activity in inhibiting histamine-induced vascular permeability. nih.gov However, this modification also resulted in lower selectivity for the 5HT₂ receptor. nih.gov
The following table summarizes the influence of systematic modifications on the indene moiety:
| Modification on Indene Moiety | Observed Effect on Activity | Reference |
| Introduction of a fluorine atom | Increased in vivo antihistamine activity | nih.gov |
| General substitutions | Potential to modulate electronic properties and molecular shape | researchgate.net |
Investigation of Pyridine (B92270) Ring Substitution Effects on Biological and Chemical Properties
Studies on various pyridine derivatives have shown that the position and nature of substituents on the pyridine ring are crucial for their biological activity. nih.govnih.gov For example, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance the antiproliferative activity of pyridine derivatives. nih.govnih.gov Conversely, the introduction of halogen atoms or bulky groups may lead to a decrease in activity. nih.govnih.gov
In the context of electrophilic aromatic substitution reactions, the pyridine ring generally directs incoming electrophiles to the C3 position due to the electron-withdrawing nature of the nitrogen atom, which deactivates the C2 and C4 positions. pearson.com However, the presence of electron-donating groups on the pyridine ring can enhance its reactivity and stabilize the intermediates formed during these reactions. youtube.com
The electronic effects of substituents on the pyridine ring have also been studied in the context of pincer-type molecules, where the pyridine acts as a central coordinating group. nih.gov These studies indicate that electron-donating groups increase the electron density at the metal center, while electron-withdrawing groups decrease it, which can impact the molecule's coordination chemistry and reactivity. nih.gov
The following table summarizes the effects of pyridine ring substitutions:
| Substituent on Pyridine Ring | Effect on Properties | Reference |
| Methoxy (-OMe), Hydroxyl (-OH), Carbonyl (-C=O), Amino (-NH2) | Enhanced antiproliferative activity | nih.govnih.gov |
| Halogen atoms, bulky groups | Decreased antiproliferative activity | nih.govnih.gov |
| Electron-donating groups | Increased electron density, enhanced reactivity in EAS | youtube.comnih.gov |
| Electron-withdrawing groups | Decreased electron density | nih.gov |
Conformational Flexibility and Its Impact on Molecular Recognition
The conformational flexibility of this compound, arising from the rotatable bond between the indene and ethylpyridine moieties, plays a significant role in its ability to bind to biological targets. The molecule's ability to adopt different conformations allows it to adapt to the specific shape and electronic environment of a receptor's binding site. nih.gov This "induced-fit" model of molecular recognition is a fundamental concept in drug design. nih.gov
The flexibility of a ligand can have a profound impact on the specificity of molecular recognition. arxiv.org A certain degree of conformational mismatch between a ligand and its primary target can sometimes improve selectivity by acting as a form of "conformational proofreading". arxiv.org This suggests that a ligand that is slightly "off-target" in its unbound state may achieve optimal binding and specificity through conformational changes upon interacting with the receptor. arxiv.org
However, excessive flexibility can be detrimental, leading to a loss of binding affinity due to the entropic penalty associated with "freezing" a highly flexible molecule into a single bound conformation. Therefore, a balance between flexibility and rigidity is often sought in drug design. Computational methods, such as molecular dynamics simulations, are frequently employed to study the conformational landscape of a molecule and its impact on binding. nih.gov
Stereochemical Considerations in Activity and Selectivity
The presence of a chiral center in analogs of this compound can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different biological activities and selectivities. ramauniversity.ac.in This is because biological receptors are themselves chiral, and they can interact differently with the different stereoisomers of a ligand.
For many classes of drugs, including H1-antihistamines, one enantiomer is often significantly more potent than the other. ramauniversity.ac.in For instance, in antihistamines where a carbon atom connects the diaryl system to the rest of the molecule, the resulting chirality can lead to stereoselective binding at the H1 receptor. ramauniversity.ac.in This highlights the importance of synthesizing and testing individual stereoisomers to identify the most active and selective compound.
The development of stereoselective synthetic methods is therefore a crucial aspect of drug discovery, allowing for the preparation of enantiomerically pure compounds. This avoids the administration of a racemic mixture where one enantiomer may be inactive or even contribute to side effects.
Strategies for Optimizing Potency, Selectivity, and Chemical Properties
Structure-Based Drug Design: Utilizing the three-dimensional structure of the target receptor, obtained through methods like X-ray crystallography or NMR spectroscopy, to design ligands that fit snugly into the binding site. Docking studies can predict the binding modes of different analogs and guide the design of new compounds with improved interactions. nih.gov
Bioisosteric Replacement: Replacing a functional group with another that has similar physical and chemical properties but may lead to improved potency, selectivity, or pharmacokinetic profile. For example, replacing a phenyl ring with a bioisosteric heteroaromatic ring.
Introduction of Functional Groups: Strategically adding functional groups to the molecule to create new interactions with the target receptor, such as hydrogen bonds or salt bridges, which can increase binding affinity.
Modulation of Physicochemical Properties: Adjusting properties like lipophilicity (logP), solubility, and metabolic stability to improve the drug-like characteristics of the compound. For instance, introducing polar groups can increase aqueous solubility. nih.gov
Lead Optimization through SAR: Systematically synthesizing and testing a series of analogs to build a comprehensive understanding of the SAR. This iterative process allows for the gradual improvement of the desired properties. nih.gov
Future Research Perspectives and Applications
Development of Advanced Synthetic Methodologies for Analogues
The synthesis of 2-[2-(1H-inden-3-yl)ethyl]pyridine analogues is a key area for future research, aiming to create a diverse library of related compounds for further investigation. Advanced synthetic strategies are being explored to improve efficiency, yield, and stereoselectivity. These include multi-component reactions, which allow for the construction of complex molecules in a single step, and the use of novel catalytic systems. ijpsonline.comnih.gov
Modern techniques such as ultrasound-induced synthesis and metal-catalyzed reactions are being investigated to create pyridine-containing compounds under milder conditions. ijpsonline.com The development of methods for asymmetric synthesis is particularly crucial for producing enantiomerically pure compounds, which is often essential for their biological activity. numberanalytics.com This can be achieved through the use of chiral catalysts or chiral auxiliaries that direct the stereochemical outcome of the reaction. numberanalytics.com Furthermore, the exploration of "green" synthesis approaches aims to make the production of these compounds more environmentally friendly. ijpsonline.com
Exploration in Catalysis and Materials Science
The unique structural features of this compound, particularly the indenyl and pyridine (B92270) moieties, make it a promising candidate for applications in catalysis and materials science. The indenyl ligand, a benzo-fused relative of the well-known cyclopentadienyl (B1206354) ligand, can impart unique reactivity to metal complexes, potentially leading to enhanced catalytic activity. researchgate.netresearchgate.net
A significant area of future research is the use of indenyl-containing ligands in asymmetric catalysis. numberanalytics.com By incorporating these ligands into transition metal complexes, it may be possible to develop highly selective catalysts for a variety of organic transformations. numberanalytics.comresearchgate.net The pyridine ring also plays a crucial role, as its nitrogen atom can coordinate with metal centers, contributing to the stability and catalytic properties of the resulting complexes. youtube.com The development of pyridinophane-derived ligands, which are macrocyclic compounds containing pyridine units, offers another avenue for creating sophisticated catalysts with tailored electronic and steric properties. rsc.org
Rational Design of Targeted Chemical Probes
The development of targeted chemical probes is essential for understanding complex biological processes at the molecular level. nih.gov The indenopyridine scaffold of this compound provides a versatile platform for the rational design of such probes. By strategically modifying the core structure, researchers can create molecules that selectively bind to and modulate the activity of specific proteins or other biomolecules. nih.govburleylabs.co.uk
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a vital role in the design process. nih.govauctoresonline.org These approaches can predict how a molecule will interact with its target, allowing for the in-silico screening of large virtual libraries of compounds before their actual synthesis. auctoresonline.org This significantly accelerates the discovery of potent and selective chemical probes. nih.gov The goal is to develop probes that can be used to investigate disease-related targets and elucidate their functions in cellular pathways. nih.govburleylabs.co.uk
Expanding the Scope of Biological Investigations to Novel Pathways
While some biological activities of indenopyridine derivatives have been reported, there is a vast and underexplored landscape of potential therapeutic applications. nih.govresearchgate.net Future research will focus on expanding the scope of biological investigations to identify novel cellular pathways and molecular targets for these compounds. This involves screening them against a wide range of biological assays to uncover new activities. researchgate.net
For instance, indenopyridine derivatives have shown promise as anticancer agents, with some compounds exhibiting inhibitory activity against topoisomerases I and II. researchgate.net Further studies could explore their potential to target other key proteins involved in cancer progression, such as kinases or proteins involved in angiogenesis. nih.govnih.govresearchgate.net Additionally, the exploration of these compounds in other disease areas, such as infectious diseases and neurodegenerative disorders, could reveal new therapeutic opportunities. mdpi.commdpi.com The identification of multitargeting compounds, which can act on several biological targets simultaneously, is a particularly promising strategy to overcome drug resistance. mdpi.com
Synergistic Approaches Combining Experimental and Computational Research
The integration of experimental and computational research offers a powerful approach to accelerate the discovery and development of new molecules with desired properties. nih.govplos.org In the context of this compound and its analogues, this synergistic approach can be applied to various aspects of their investigation.
Computational modeling can be used to predict the properties of new analogues before they are synthesized, guiding the design of more effective compounds. auctoresonline.orgnih.gov Molecular dynamics simulations can provide insights into the dynamic behavior of these molecules and their interactions with biological targets. nih.gov These computational predictions can then be validated through experimental studies, creating an iterative cycle of design, synthesis, and testing that can significantly streamline the research process. nih.gov This combined approach is not only more efficient but also provides a deeper understanding of the structure-activity relationships that govern the behavior of these compounds. plos.org
Q & A
Q. What are the established synthetic routes for 2-[2-(1H-inden-3-yl)ethyl]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, analogous indenopyridine derivatives are synthesized via cyclocondensation of indene derivatives with pyridine-based precursors under acidic or catalytic conditions . Key steps include:
- Indenyl activation : Use of Lewis acids (e.g., ZnCl₂) to facilitate electrophilic substitution.
- Pyridine functionalization : Alkylation or nucleophilic addition at the pyridine ring.
- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures.
Q. Table 1: Comparison of Synthetic Conditions
| Precursor System | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Indene + Ethylpyridine | ZnCl₂ | 65–72 | |
| Spiro-indenopyridine | H₂SO₄ | 58 |
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key steps include:
- Crystal growth : Slow evaporation from a saturated DCM/hexane solution.
- Data collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL for structure solution and refinement, focusing on anisotropic displacement parameters for non-H atoms . Validate using R-factor convergence (< 0.05).
Q. What spectroscopic methods are used for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in CDCl₃ to confirm substituent positions (e.g., indenyl protons at δ 6.8–7.2 ppm, pyridine protons at δ 8.1–8.5 ppm).
- FT-IR : Peaks at ~3050 cm⁻¹ (C-H aromatic) and ~1600 cm⁻¹ (C=C stretching).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺.
Advanced Research Questions
Q. How can researchers design experiments to assess CB1 receptor interactions of this compound?
- Methodological Answer :
- In vitro assays : Use HEK293 cells transfected with human CB1R. Measure cAMP inhibition via ELISA (EC₅₀ determination).
- In vivo models : Evaluate anti-nociceptive effects in chemotherapy-induced peripheral neuropathy (CIPN) rodents. Monitor mechanical allodynia using von Frey filaments .
- Dose optimization : Perform dose-response studies (1–50 mg/kg, i.p.) with vehicle controls.
Q. How to resolve contradictions in pharmacological data across studies (e.g., efficacy in CIPN vs. cancer models)?
- Methodological Answer :
- Model specificity : CIPN models () target neuropathic pain, while cancer xenografts () focus on B-Raf inhibition. Cross-validate using dual-model screening.
- Pharmacokinetic (PK) analysis : Measure plasma/tissue concentrations via LC-MS to correlate exposure with effect.
- Data normalization : Use % inhibition relative to baseline (e.g., tumor volume vs. mechanical hypersensitivity).
Q. Table 2: Pharmacological Profile Comparison
| Model System | Target | EC₅₀/IC₅₀ (μM) | Reference |
|---|---|---|---|
| CIPN (Mouse) | CB1R | 3.2 | |
| A375 Melanoma | B-Raf | 4.48 |
Q. What computational methods predict the binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to CB1R (PDB: 5TGZ) or B-Raf (PDB: 3C4C). Apply Lamarckian genetic algorithms for conformational sampling.
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with Ser383 of CB1R) .
Methodological Notes
- Data Contradictions : Address discrepancies by integrating PK/pharmacodynamic (PD) models (e.g., indirect response models linking plasma concentrations to pMEK1 inhibition) .
- Advanced Synthesis : For deuterated analogs, use D₂O/DCl in reflux conditions to introduce isotopic labels for metabolic studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
